KCNQ Subtype Selectivity Profile: Kv7.2 vs. Kv7.1 Discrimination
3,4-dimethoxy-N-quinolin-2-ylbenzamide (CHEMBL2164048) exhibits potent antagonist activity at KCNQ2 (Kv7.2) channels with an IC50 of 70 nM, while displaying substantially weaker activity at KCNQ1 (Kv7.1) channels with an IC50 of 2,920 nM [1]. This 42-fold selectivity window for Kv7.2 over Kv7.1 is a critical differentiator, as many quinoline-based ion channel modulators lack such subtype discrimination [1]. The Kv7.2/Kv7.3 heteromeric channel is inhibited with an IC50 of 120 nM [2].
| Evidence Dimension | KCNQ subtype selectivity |
|---|---|
| Target Compound Data | KCNQ2 IC50 = 70 nM; KCNQ1 IC50 = 2,920 nM; KCNQ4 IC50 = 200 nM |
| Comparator Or Baseline | Same compound across different KCNQ subtypes; comparison to typical pan-KCNQ inhibitors lacking selectivity |
| Quantified Difference | ~42-fold selectivity for KCNQ2 over KCNQ1 |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ channels, 3 min incubation |
Why This Matters
This selectivity profile is essential for programs targeting neuronal KCNQ2 channels while avoiding cardiac KCNQ1 liabilities, a common pitfall with less selective quinoline-based channel modulators.
- [1] J Med Chem (2012) 55: 6975-6979. Discovery of a Series of 2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. View Source
- [2] BindingDB BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2/Q3 expressed in CHO cells. View Source
